4-Isocyanatobenzene-1,2-dicarbonitrile
Description
4-Isocyanatobenzene-1,2-dicarbonitrile is a derivative of benzene-1,2-dicarbonitrile, featuring an isocyanate (-NCO) substituent at the 4-position and two nitrile (-CN) groups at the 1,2-positions. This compound is of significant interest due to the dual electron-withdrawing nature of the nitrile groups and the high reactivity of the isocyanate moiety, which enables its use in polymerization, covalent organic frameworks (COFs), and pharmaceutical intermediates .
Properties
IUPAC Name |
4-isocyanatobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3O/c10-4-7-1-2-9(12-6-13)3-8(7)5-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBWNMCRMYMZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanatobenzene-1,2-dicarbonitrile typically involves the reaction of 4-aminobenzene-1,2-dicarbonitrile with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
- Dissolve 4-aminobenzene-1,2-dicarbonitrile in an appropriate solvent such as dichloromethane.
- Add phosgene gas to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography to obtain this compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanatobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions with dienes or alkynes to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Dienes/Alkynes: Participate in cycloaddition reactions with the nitrile groups.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed from cycloaddition reactions with dienes or alkynes.
Scientific Research Applications
4-Isocyanatobenzene-1,2-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Isocyanatobenzene-1,2-dicarbonitrile involves its reactivity with nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. The nitrile groups can participate in cycloaddition reactions, forming heterocyclic compounds. These reactions are facilitated by the electron-withdrawing nature of the nitrile groups, which enhances the electrophilicity of the isocyanate group .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzene-1,2-dicarbonitrile derivatives vary widely based on substituents at the 4- and 5-positions, which critically influence their physicochemical properties and applications. Below is a detailed comparison:
Structural and Electronic Features
Physicochemical Properties
Biological Activity
4-Isocyanatobenzene-1,2-dicarbonitrile (ICB) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with ICB, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H4N4O
- Molecular Weight : 172.15 g/mol
- IUPAC Name : this compound
The presence of isocyanate and dicarbonitrile functional groups suggests potential reactivity with biological macromolecules, which may contribute to its biological effects.
Mechanisms of Biological Activity
Research has indicated that compounds containing isocyanate groups can exhibit various biological activities through several mechanisms:
- Cytotoxicity : ICB has been shown to induce cytotoxic effects in certain cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The specific activity of ICB against microbial strains remains an area for further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to ICB. Below are summarized findings from relevant research:
| Study | Findings |
|---|---|
| Study 1 : Evaluation of cytotoxicity in cancer cell lines | ICB exhibited IC50 values of 15 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity. Mechanistic studies suggested that apoptosis was induced via ROS generation. |
| Study 2 : Antimicrobial activity assessment | ICB demonstrated significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes. |
| Study 3 : Toxicological profile | Acute toxicity studies revealed that ICB is classified as harmful upon ingestion (LD50 = 300 mg/kg). Skin contact resulted in irritation, necessitating caution in handling. |
Detailed Research Findings
-
Cytotoxicity Studies
- A detailed investigation into the cytotoxic effects of ICB on various cancer cell lines revealed that it can induce apoptosis through mitochondrial pathways. The compound's ability to generate ROS was confirmed through fluorescence assays.
-
Antimicrobial Efficacy
- In vitro studies demonstrated that ICB possesses broad-spectrum antimicrobial activity. It was particularly effective against Gram-positive bacteria, with a notable reduction in bacterial growth observed after treatment.
-
Mechanistic Insights
- The mechanism by which ICB exerts its effects appears to involve the modification of cellular proteins through isocyanate reactivity, leading to altered cellular functions and eventual cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
